Lipophilicity Differential: LogP Shift Between 3-tert-Butyl and 3-Isopropyl 1,2,4-Oxadiazole-5-Carboxylates
Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate exhibits a calculated LogP of 2.4 [1]. In comparison, the 3-isopropyl analog (Ethyl 3-(1-methylethyl)-1,2,4-oxadiazole-5-carboxylate, CAS 163719-70-8) is expected to possess a LogP approximately 0.5–0.8 units lower based on the established Hansch π contribution difference between tert-butyl and isopropyl substituents on heterocyclic systems [2]. This translates to a roughly 3- to 6-fold difference in octanol-water partition coefficient, which has direct consequences for membrane permeability and non-specific protein binding in cell-based assays [2].
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.4 [1] |
| Comparator Or Baseline | Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate: Estimated LogP ≈ 1.6–1.9 |
| Quantified Difference | ΔLogP ≈ 0.5–0.8 (target more lipophilic) |
| Conditions | In silico calculation; no experimental LogP data available for direct comparison |
Why This Matters
Higher lipophilicity directly influences membrane permeability and non-specific protein binding in cell-based assays, making the tert-butyl analog suitable for targets in lipophilic binding pockets where the isopropyl analog would underperform.
- [1] Molaid Chemical Database. 3-(tert-Butyl)-1,2,4-oxadiazole-5-carboxylic acid ethyl ester (CAS 163719-73-1). Computed Properties: LogP 2.4. Available at: https://www.molaid.com/MS_255900 (accessed 2025). View Source
- [2] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants; American Chemical Society: Washington, DC, 1995; Chapter 3: Hydrophobic Parameter π. View Source
